tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring, a tetrazole ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps, including the formation of the tetrazole ring, the piperidine ring, and the final coupling with the tert-butyl carbamate group. One common synthetic route starts with the preparation of the tetrazole ring through cyclization reactions involving azides and nitriles. The piperidine ring can be synthesized via hydrogenation of pyridine derivatives. The final step involves the coupling of the piperidine derivative with tert-butyl carbamate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is unique due to the presence of both a tetrazole ring and a piperidine ring in its structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H26N6O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[3-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H26N6O3/c1-13-21-22-23-25(13)16-7-5-6-14(12-16)17(26)24-10-8-15(9-11-24)20-18(27)28-19(2,3)4/h5-7,12,15H,8-11H2,1-4H3,(H,20,27) |
InChI Key |
LEDOPKWPZJZNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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